molecular formula C13H11NO4S B6415506 4-(4-Methylsulfonylphenyl)nicotinic acid CAS No. 1261971-95-2

4-(4-Methylsulfonylphenyl)nicotinic acid

Cat. No.: B6415506
CAS No.: 1261971-95-2
M. Wt: 277.30 g/mol
InChI Key: ODAZUHBVZAVTHV-UHFFFAOYSA-N
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Description

4-(4-Methylsulfonylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H11NO4S. It is a derivative of nicotinic acid, which is known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfonylphenyl)nicotinic acid typically involves the reaction of 4-methylsulfonylphenylboronic acid with nicotinic acid under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction yields this compound as the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Methylsulfonylphenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity to target proteins, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylsulfonylphenyl)nicotinic acid stands out due to the presence of the methylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAZUHBVZAVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692729
Record name 4-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-95-2
Record name 3-Pyridinecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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